

Application Notes and Protocols for Strontium Lactate Nanoparticle Synthesis in Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium lactate*

Cat. No.: *B1616434*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium-based nanoparticles have emerged as promising candidates in the field of drug delivery and regenerative medicine.^{[1][2]} Their biocompatibility and therapeutic properties, particularly in bone tissue engineering, make them an attractive platform for targeted drug delivery.^[3] Strontium itself is known to have beneficial effects on bone metabolism, promoting bone formation while inhibiting bone resorption.^[3] This document provides detailed application notes and proposed experimental protocols for the synthesis and characterization of **strontium lactate** nanoparticles as a potential drug delivery vehicle.

While specific literature on the synthesis of **strontium lactate** nanoparticles for drug delivery is limited, this document outlines a proposed synthesis method adapted from established co-precipitation and ultrasound-assisted techniques for other metallic nanoparticles.^{[4][5][6]} The provided protocols are intended as a starting point for researchers to develop and optimize their own synthesis and drug loading procedures.

Data Presentation: Comparative Physicochemical Properties of Strontium-Based Nanoparticles

The following table summarizes the physicochemical properties of various strontium-based nanoparticles from existing literature, which can serve as a benchmark for the development of

strontium lactate nanoparticles.

Nanoparticle Formulation	Synthesis Method	Average Size (nm)	Zeta Potential (mV)	Drug/Molecule Loaded	Encapsulation Efficiency (%)	Reference
Strontium Ranelate-loaded PLGA Microspheres	Solid-in-oil nanosuspension	~150,000	Not Reported	Strontium Ranelate	54.02 ± 9.26	[7]
Strontium Carbonate Nanoparticles	Mixed Solvent	Dumbbell-shaped	Not Reported	Etoposide	Not Reported	[4]
Strontium Sulfite Nanoparticles	Nanoprecipitation	180 ± 20	+12 ± 2	siRNA	Not Reported	[8]
Na-Glc-coated Strontium Sulfite Nanoparticles	Nanoprecipitation	110 ± 15	+8 ± 1.5	siRNA	Not Reported	[8]
Strontium-doped Hydroxyapatite	Hydrothermal	164.7 - 406.2 (length), 25.5 - 53.9 (width)	Not Reported	Not Applicable	Not Applicable	[9]
Strontium-doped Iron Oxide	Co-precipitation	Not Reported	Not Reported	Ibuprofen	Increases with Sr content	[10]

Experimental Protocols

Proposed Protocol 1: Co-Precipitation Synthesis of Strontium Lactate Nanoparticles

This protocol describes a proposed method for the synthesis of **strontium lactate** nanoparticles based on the principles of co-precipitation, a common technique for preparing inorganic nanoparticles.[\[4\]](#)[\[11\]](#)

Materials:

- Strontium Chloride (SrCl_2)
- Lactic Acid ($\text{C}_3\text{H}_6\text{O}_3$)
- Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH_4OH)
- Deionized Water
- Ethanol
- Magnetic stirrer
- Centrifuge
- Lyophilizer (optional)

Procedure:

- Precursor Solution Preparation:
 - Prepare a 0.5 M aqueous solution of Strontium Chloride (SrCl_2).
 - Prepare a 1.0 M aqueous solution of Lactic Acid.
 - Prepare a 1.0 M aqueous solution of Sodium Hydroxide (NaOH).
- Co-Precipitation Reaction:

- In a beaker, mix the Strontium Chloride solution and the Lactic Acid solution in a 1:2 molar ratio under vigorous stirring.
- Slowly add the Sodium Hydroxide solution dropwise to the mixture to adjust the pH to a range of 9-11. The formation of a milky white precipitate indicates the formation of **strontium lactate** nanoparticles.
- Continue stirring for 2-4 hours at room temperature to allow for the maturation of the nanoparticles.

- Purification:
 - Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
 - Discard the supernatant and wash the nanoparticle pellet three times with deionized water and once with ethanol to remove unreacted precursors and byproducts.
- Drying:
 - Dry the purified nanoparticles in an oven at 60°C overnight or by lyophilization for a fine powder.

Proposed Protocol 2: Ultrasound-Assisted Synthesis of Strontium Lactate Nanoparticles

This protocol proposes the use of ultrasound to potentially achieve smaller and more uniform **strontium lactate** nanoparticles.[5][6]

Materials:

- Same as Protocol 1
- Ultrasonic probe or bath

Procedure:

- Precursor Solution Preparation:

- Prepare the precursor solutions as described in Protocol 1.
- Sonochemical Reaction:
 - Combine the Strontium Chloride and Lactic Acid solutions in a reaction vessel placed in an ultrasonic bath or with an ultrasonic probe immersed in the solution.
 - While sonicating, slowly add the Sodium Hydroxide solution to induce precipitation.
 - Continue sonication for 1-2 hours. The ultrasonic cavitation is expected to promote nucleation and reduce particle agglomeration.[\[6\]](#)
- Purification and Drying:
 - Follow the purification and drying steps as described in Protocol 1.

Protocol 3: Drug Loading onto Strontium Lactate Nanoparticles (Hypothetical)

This protocol outlines a general method for loading a model drug onto the synthesized **strontium lactate** nanoparticles.

Materials:

- Synthesized **Strontium Lactate** Nanoparticles
- Model Drug (e.g., Doxorubicin, Ibuprofen)
- Phosphate Buffered Saline (PBS), pH 7.4
- Stirrer
- Centrifuge
- UV-Vis Spectrophotometer

Procedure:

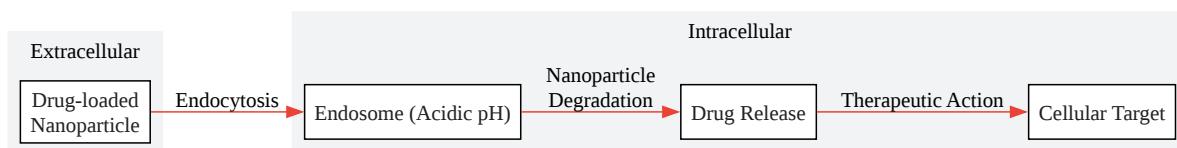
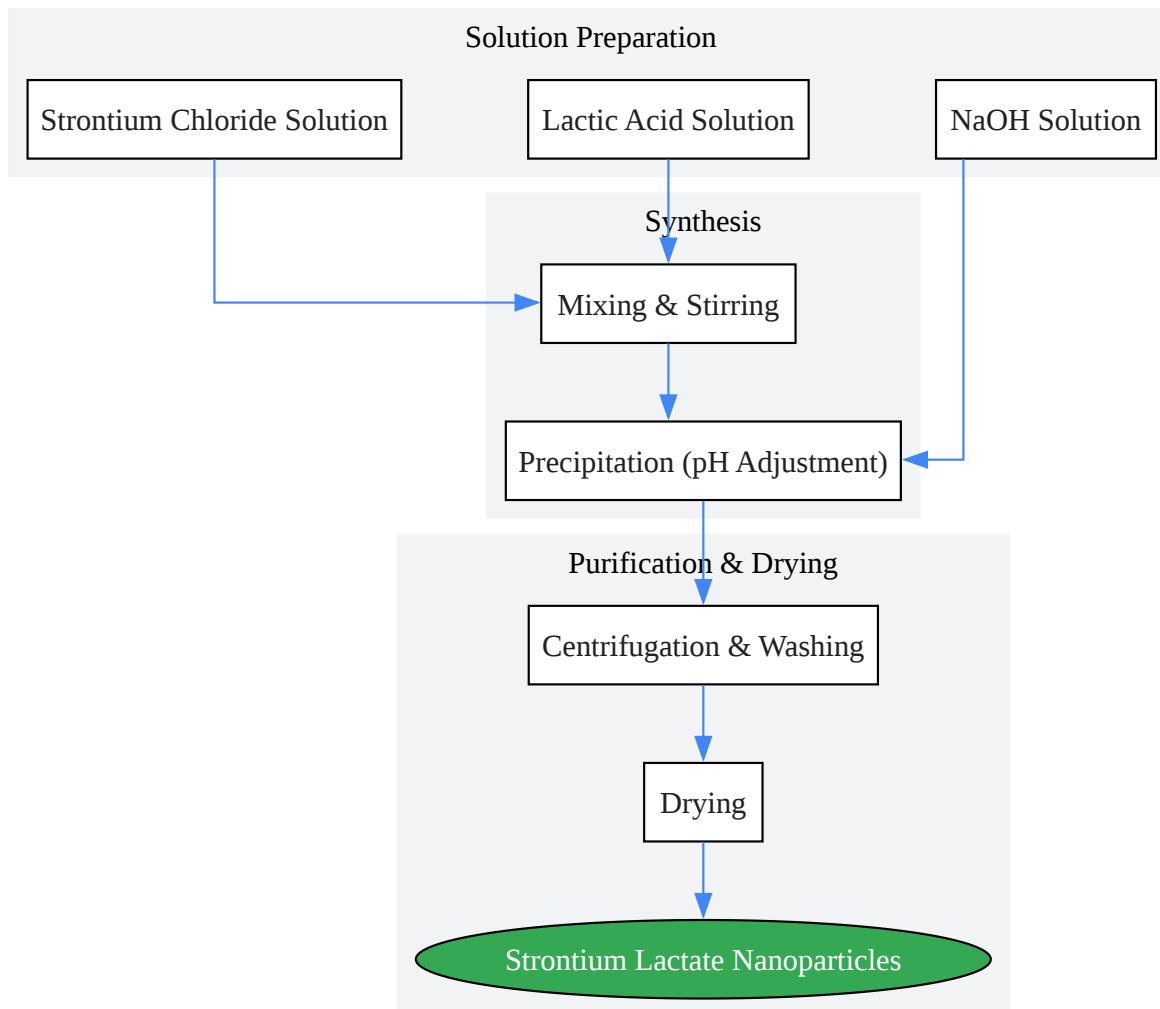
- Drug Solution Preparation:

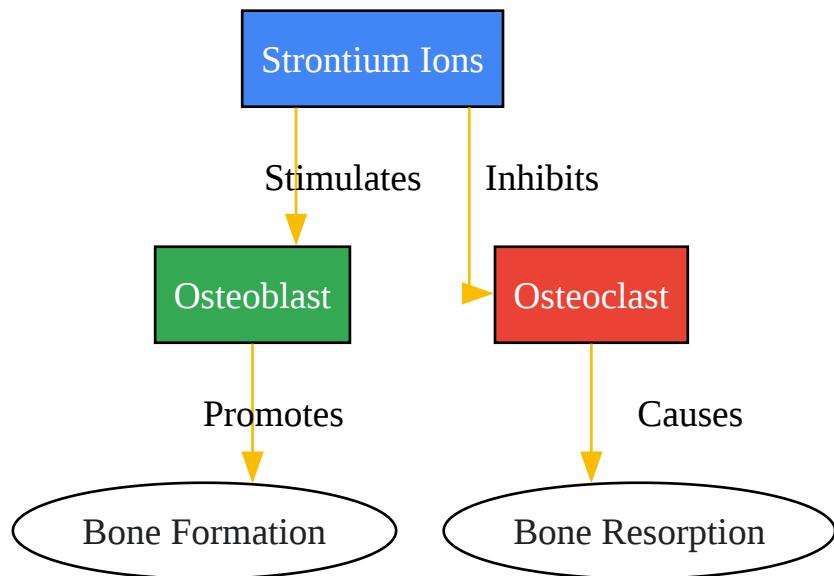
- Prepare a stock solution of the model drug in a suitable solvent (e.g., deionized water or PBS).
- Loading Process:
 - Disperse a known amount of **strontium lactate** nanoparticles in a specific volume of the drug solution.
 - Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticle surface.
- Separation and Quantification:
 - Centrifuge the mixture to separate the drug-loaded nanoparticles from the solution.
 - Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
- Calculation of Encapsulation Efficiency and Drug Loading Content:
 - Encapsulation Efficiency (%) = $[(\text{Total amount of drug} - \text{Amount of free drug in supernatant}) / \text{Total amount of drug}] \times 100$
 - Drug Loading Content (%) = $[(\text{Total amount of drug} - \text{Amount of free drug in supernatant}) / \text{Weight of nanoparticles}] \times 100$

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment.

Materials:



- Drug-loaded **Strontium Lactate** Nanoparticles
- Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal conditions, respectively)
- Dialysis membrane (with appropriate molecular weight cut-off)


- Shaking incubator

Procedure:

- Sample Preparation:
 - Disperse a known amount of drug-loaded nanoparticles in a known volume of release medium (PBS) and place it inside a dialysis bag.
- Release Study:
 - Place the dialysis bag in a larger container with a known volume of the same release medium.
 - Incubate at 37°C with gentle shaking.
 - At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
- Quantification:
 - Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
- Data Analysis:
 - Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ultrasound technology assisted colloidal nanocrystal synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound Assisted Green Synthesis of Silver and Iron Oxide Nanoparticles Using Fenugreek Seed Extract and Their Enhanced Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of local strontium ranelate delivery systems and long term in vitro drug release studies in osteogenic medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]
- 9. researching.cn [researching.cn]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Strontium Lactate Nanoparticle Synthesis in Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1616434#strontium-lactate-nanoparticle-synthesis-for-drug-delivery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com